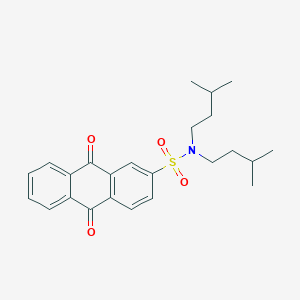

N,N-二异戊基-9,10-二氧代-9,10-二氢蒽-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N,N-diisopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” is a chemical compound with the molecular formula C24H29NO4S and a molecular weight of 427.56. It is used for research purposes. It has been mentioned in the context of turn-on fluorescent chemosensors based on an anthraquinone moiety .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, turn-on fluorescent chemosensors based on an anthraquinone moiety have been successfully synthesized with overall yields of 61% and 90% . The structures of these chemosensors were elucidated using several spectroscopic techniques such as 1H NMR, 13C NMR, 2D-NMR, FTIR, and HRMS .科学研究应用

Organic Synthesis and Functionalization of C-H Bonds

The compound’s structure includes an N,O-bidentate directing group, making it suitable for metal-catalyzed C-H bond functionalization reactions. Functionalizing inert C-H bonds is a powerful strategy in chemical synthesis, allowing rapid access to desired products. By controlling site-selectivity, this compound contributes to step-economy and environmentally benign approaches .

Fluorescent Chemosensors for Metal Ions

Two derivatives of this compound, namely N,N′-(9,10-dioxo-9,10-dihydroanthracene-1,8-diyl)bis(2-(bis(pyridin-2-ylmethyl)amino)acetamide) and N,N′-(9,10-dioxo-9,10-dihydroanthracene-2,6-diyl)bis(2-(bis(pyridin-2-ylmethyl)amino)acetamide) , serve as turn-on fluorescent chemosensors. Specifically, N,N′-(9,10-dioxo-9,10-dihydroanthracene-1,8-diyl)bis(2-(bis(pyridin-2-ylmethyl)amino)acetamide) detects trace levels of d10 metal ions (such as Zn(II) and Cd(II)) via a photoinduced electron transfer (PET) mechanism. It exhibits rapid response and low detection limits .

Redox Flow Battery Components

The design and synthesis of 2,6-DPPEAQ (N,N′-(9,10-dioxo-9,10-dihydroanthracene-2,6-diyl)bis(oxy))bis(propane-3,1-diyl))bis(phosphonic acid))** demonstrate high solubility at pH 9 and above. This compound holds promise as a component in redox flow batteries, contributing to energy storage and conversion technologies .

Antimicrobial Agents

Interaction with amino acids led to the synthesis of amino-acid derivatives of 9,10-anthraquinone, including this compound. Experimental testing revealed antibacterial activity against Mycobacterium luteum and antifungal properties .

Chemical Education and Research

Understanding the synthesis, characterization, and reactivity of this compound contributes to chemical education and advances in synthetic methodologies.

属性

IUPAC Name |

N,N-bis(3-methylbutyl)-9,10-dioxoanthracene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4S/c1-16(2)11-13-25(14-12-17(3)4)30(28,29)18-9-10-21-22(15-18)24(27)20-8-6-5-7-19(20)23(21)26/h5-10,15-17H,11-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZASZTFJOYEPEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN(CCC(C)C)S(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diisopentyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N'-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2569746.png)

![N1-(4-methoxyphenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2569748.png)

![6-Benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2569750.png)

![N-(4-fluorobenzyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2569757.png)

![2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-chlorothiophene-2-carboxylate](/img/structure/B2569758.png)

![(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)(morpholino)methanone](/img/structure/B2569759.png)

![2,1,3-Benzothiadiazol-5-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2569764.png)